2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl fluoride
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Overview
Description
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H3BrF3O3S It is a derivative of benzene, characterized by the presence of bromine, trifluoromethoxy, and sulfonyl fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the bromination of 4-(trifluoromethoxy)benzenesulfonyl chloride. The reaction is carried out under controlled conditions, often using bromine as the brominating agent in the presence of a catalyst such as iron at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially leading to new drugs.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl fluoride involves nucleophilic attack on the sulfonyl fluoride group. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, displacing the fluoride ion. The trifluoromethoxy group can also participate in electronic interactions, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the sulfonyl fluoride group, making it less reactive in nucleophilic substitution reactions.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of sulfonyl fluoride, leading to different reactivity and applications.
Uniqueness
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl fluoride is unique due to the combination of bromine, trifluoromethoxy, and sulfonyl fluoride groups. This combination imparts distinct reactivity, making it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C7H3BrF4O3S |
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Molecular Weight |
323.06 g/mol |
IUPAC Name |
2-bromo-4-(trifluoromethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H3BrF4O3S/c8-5-3-4(15-7(9,10)11)1-2-6(5)16(12,13)14/h1-3H |
InChI Key |
YQJSDIPTQXLXNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)S(=O)(=O)F |
Origin of Product |
United States |
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